molecular formula C18H14Cl2N2O3S2 B2586348 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 922643-11-6

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2586348
CAS No.: 922643-11-6
M. Wt: 441.34
InChI Key: RXYFQEZEKAJKTL-UHFFFAOYSA-N
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound featuring a benzamide core linked to a dichlorophenyl-substituted thiazole ring, a structure of significant interest in medicinal chemistry research. The thiazole moiety is a privileged scaffold in drug discovery, known for its presence in molecules with a broad spectrum of biological activities . Notably, N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor, functioning as negative allosteric modulators . This makes such compounds valuable pharmacological tools for probing the poorly understood physiological functions of this receptor. Furthermore, derivatives containing the benzothiazole and dichlorophenyl motifs have demonstrated potent anti-proliferative effects against a diverse panel of human cancer cell lines, including renal carcinoma, suggesting potential as leads in oncology research . This compound is intended for research purposes only to further investigate these and other potential mechanisms and applications in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)16-6-4-3-5-12(16)17(23)22-18-21-15(10-26-18)11-7-8-13(19)14(20)9-11/h3-10H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYFQEZEKAJKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole intermediate.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonylation reaction, using reagents such as ethylsulfonyl chloride in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole intermediate with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The ethylsulfonyl group (–SO₂C₂H₅ ) is fully oxidized, but other components exhibit oxidative reactivity:

Reaction TypeReagents/ConditionsProducts/OutcomesKey References
Thiazole ring oxidationH₂O₂, Fe²⁺/Fe³⁺ catalystsThiazole-4,5-dione derivatives
Dichlorophenyl oxidationOzone (O₃), acidic conditionsRing hydroxylation or epoxidation
  • Thiazole oxidation : The sulfur atom in the thiazole ring can undergo oxidation to form sulfoxides or sulfones under strong oxidizing agents like mCPBA (meta-chloroperbenzoic acid).

  • Aromatic ring oxidation : The electron-deficient 3,4-dichlorophenyl group may undergo hydroxylation under radical-initiated conditions, though this is less common due to deactivation by chlorine substituents.

Reduction Reactions

Reductive transformations primarily target the sulfonyl and amide groups:

Reaction TypeReagents/ConditionsProducts/OutcomesKey References
Sulfonyl group reductionLiAlH₄, anhydrous THF, 0–5°CEthylthioether (–SC₂H₅)
Amide reductionBH₃·THF, refluxBenzylamine derivative
  • Sulfonyl reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a thioether with >70% yield in controlled conditions.

  • Amide reduction : Borane-THF selectively reduces the benzamide carbonyl to a methylene group, forming a secondary amine.

Nucleophilic Aromatic Substitution

The 3,4-dichlorophenyl group facilitates substitution at activated positions:

Reaction TypeReagents/ConditionsProducts/OutcomesKey References
Chloride displacementKOH/EtOH, 80°CHydroxyphenyl derivative
Amine substitutionNH₃ (g), Cu catalyst, 120°CAminophenyl analogue
  • Hydroxylation : Aqueous alkali replaces chlorine atoms with hydroxyl groups under thermal conditions, though steric hindrance from the thiazole ring limits reactivity at the 4-position .

  • Amination : Catalytic amination replaces chlorine with amine groups, producing derivatives with enhanced biological activity.

Hydrolysis Reactions

The benzamide and ethylsulfonyl groups are susceptible to hydrolysis:

Reaction TypeReagents/ConditionsProducts/OutcomesKey References
Amide hydrolysis6M HCl, reflux, 12h2-(Ethylsulfonyl)benzoic acid + amine
Sulfonyl hydrolysisH₂O, ΔSulfonic acid derivative
  • Amide cleavage : Acidic hydrolysis cleaves the benzamide bond, yielding 2-(ethylsulfonyl)benzoic acid and 4-(3,4-dichlorophenyl)thiazol-2-amine.

  • Sulfonyl stability : The ethylsulfonyl group resists hydrolysis under neutral conditions but degrades slowly in strongly acidic or basic media.

Cross-Coupling Reactions

The 3,4-dichlorophenyl group participates in metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProducts/OutcomesKey References
Suzuki couplingPd(PPh₃)₄, arylboronic acidBiaryl derivatives
Ullmann couplingCuI, diamines, 110°CN-arylthiazole analogues
  • Suzuki-Miyaura : Chlorine atoms at the 3- or 4-position undergo cross-coupling with arylboronic acids to form biaryl structures, useful for expanding molecular complexity .

  • Ullmann-type coupling : Copper-catalyzed coupling introduces nitrogen-containing substituents, enhancing drug-likeness .

Miscellaneous Reactions

Additional reactivity includes:

Reaction TypeReagents/ConditionsProducts/OutcomesKey References
Electrophilic substitutionHNO₃/H₂SO₄, 0°CNitrated thiazole derivatives
CycloadditionAzides, Cu(I) catalystTriazole-linked conjugates
  • Nitration : The thiazole ring undergoes nitration at the 5-position under strongly acidic conditions.

  • Click chemistry : Azide-alkyne cycloaddition modifies the ethylsulfonyl group for bioconjugation applications .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions including oxidation, reduction, and substitution reactions. These properties make it an important intermediate in organic synthesis.

Biology

Biologically, this compound is being investigated for its potential as a bioactive molecule. Studies indicate that it may interact with specific biological targets such as enzymes and receptors. For instance, research has shown that compounds similar to this one can act as selective antagonists for certain receptors, suggesting potential applications in modulating physiological functions .

Medicine

In medical research, the compound's therapeutic properties are being explored. Preliminary studies suggest it may exhibit anticancer activity due to its ability to induce apoptosis in cancer cells. Additionally, its structural features may allow it to serve as a lead compound in drug discovery efforts targeting various diseases .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of action of this compound:

  • Anticancer Activity : A study highlighted its potential to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms . The compound's ability to interact with key signaling pathways involved in tumor growth makes it a candidate for further investigation.
  • Zinc Ion Channel Modulation : Research indicates that related thiazole derivatives can act as negative allosteric modulators of zinc ion channels, which are implicated in several neurological disorders . This suggests that this compound could have applications in treating conditions associated with dysregulated zinc signaling.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

Compound 7a and 7b ()
  • 7a : 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide.
  • 7b : 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide.
  • Comparison: The target compound’s ethylsulfonyl group at position 2 of the benzamide contrasts with 7a (methylsulfonyl at position 3) and 7b (ethylsulfonyl at position 4). For example, ortho-substituted sulfonyl groups (as in the target) may hinder rotation, affecting binding pocket interactions .
Compound 50 ()
  • Structure : N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide.
  • Comparison :
    • The dimethylsulfamoyl group at position 4 introduces bulkier substituents compared to the target’s ethylsulfonyl.
    • Bromophenyl (in Compound 50) vs. dichlorophenyl (target) substitutions on the thiazole may affect halogen bonding and lipophilicity, critical for membrane permeability .

Thiazole Core Modifications

Compounds 4d, 4e, 4f ()
  • Examples: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d).
  • Comparison: These compounds retain the 3,4-dichlorophenyl-benzamide motif but incorporate morpholine or piperazine moieties on the thiazole. Such polar groups (e.g., morpholinomethyl) enhance solubility but may reduce blood-brain barrier penetration compared to the target’s ethylsulfonyl .
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide ()
  • Comparison :
    • Simpler structure with unmodified thiazole and dichlorophenyl-benzamide.
    • The absence of a sulfonyl group in this analog suggests lower metabolic stability, highlighting the target’s design advantages .

Comparative Data Table

Compound Name Benzamide Substituent Thiazole Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound 2-(Ethylsulfonyl) 4-(3,4-Dichlorophenyl) 488.35 (calculated) High lipophilicity, potential metabolic stability
7a () 3-(Methylsulfonyl) 4-(Pyridin-2-yl) ~380 (estimated) Moderate solubility, pyridine enhances polarity
7b () 4-(Ethylsulfonyl) 4-(Pyridin-2-yl) ~394 (estimated) Improved solubility vs. 7a
Compound 50 () 4-(Dimethylsulfamoyl) 4-(4-Bromophenyl) ~465 (estimated) NF-κB activation, bromine enhances halogen bonding
4d () 3,4-Dichlorophenyl 5-(Morpholinomethyl) ~450 (estimated) Enhanced solubility, potential CNS limitations

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound that belongs to the thiazole derivatives class, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The compound features a thiazole ring, a dichlorophenyl group, and an ethylsulfonyl moiety. The unique structure contributes to its biological activity and potential pharmacological applications.

Property Details
Molecular Formula C₁₈H₁₄Cl₂N₂O₃S
Molecular Weight 441.4 g/mol
CAS Number 922643-11-6

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various disease pathways.
  • Receptor Binding : It can bind to specific receptors, modulating their activity.
  • Signal Transduction Modulation : The compound may affect signal transduction pathways, leading to changes in cellular functions.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit growth in various cancer cell lines.

  • In Vitro Studies :
    • The compound displayed cytotoxic effects against cancer cell lines such as Jurkat (human T-cell leukemia) and A-431 (human epidermoid carcinoma), with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its anticancer activity .
  • Case Study :
    • A study evaluated the antiproliferative effects of thiazole derivatives on HT29 (colorectal cancer) cells. The results indicated that the presence of a dichlorophenyl group significantly enhanced the activity of the compounds tested .

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities. Research has demonstrated that this compound may possess significant antibacterial properties.

  • Comparative Analysis :
    • Compounds with similar structures showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Potential

Thiazole derivatives have been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines positions them as potential therapeutic agents for inflammatory diseases.

  • Mechanism of Action :
    • The anti-inflammatory effects are attributed to the inhibition of specific signaling pathways involved in inflammation, including NF-kB and MAPK pathways .
  • Research Findings :
    • A study highlighted that certain thiazole derivatives exhibited significant anti-inflammatory effects in animal models by reducing edema and inflammatory markers .

Q & A

Q. What are the recommended synthetic routes for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multistep reactions:

Thiazole Core Formation : Cyclization of a thiourea intermediate with α-halo ketones or esters under reflux conditions (e.g., using Lawesson’s reagent for sulfur incorporation) .

Sulfonation : Introduction of the ethylsulfonyl group via chlorosulfonation followed by nucleophilic substitution with ethylamine. Optimize by controlling reaction temperature (0–5°C) to minimize side products .

Amide Coupling : Use coupling agents like EDCI/HOBt or PyBOP for benzamide formation. Monitor via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Key Optimization : Reflux duration (4–6 hours), solvent selection (dry pyridine for amide coupling), and stoichiometric control of reagents (1:1.1 molar ratio) improve yield .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl), thiazole protons (δ 6.8–7.0 ppm), and sulfonyl/amide groups (e.g., SO2CH2CH3 at δ 1.4–1.6 ppm for ethyl) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C18H15Cl2N2O3S2: 465.0) .
  • HPLC : Assess purity (>95% with C18 column, acetonitrile/water mobile phase) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯O interactions stabilizing the amide group) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data during characterization?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to resolve overlapping peaks caused by rotational restrictions (e.g., hindered rotation in the ethylsulfonyl group) .
  • Decoupling Experiments : Apply 2D COSY or NOESY to distinguish coupling patterns in crowded aromatic regions .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., D2O exchange for NH protons) to confirm exchangeable protons .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against PfENR (plasmodial enoyl-ACP reductase) via NADH consumption assays, referencing structural analogs with IC50 values <1 µM .
  • Cell Viability : Use MTT assays on cancer cell lines (e.g., HCT-116, IC50 reported at 8.2 µM for thiazole derivatives) .
  • Binding Studies : Perform SPR (surface plasmon resonance) to measure affinity for target proteins like PFOR (pyruvate:ferredoxin oxidoreductase) .

Q. How does the ethylsulfonyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : Calculate logP (e.g., increased by ~0.5 units vs. methylsulfonyl analogs) using HPLC-derived retention times .
  • Metabolic Stability : Assess in liver microsomes (e.g., t1/2 >60 minutes in human microsomes due to sulfonate resistance to oxidation) .
  • Permeability : Use Caco-2 monolayers; the sulfonyl group may reduce passive diffusion (Papp <1×10⁻⁶ cm/s), necessitating prodrug strategies .

Q. What strategies are effective in resolving low yield during the final amide coupling step?

  • Methodological Answer :
  • Activation Reagents : Switch from DCC to BOP-Cl for moisture-sensitive conditions, improving yields from 40% to 75% .
  • Solvent Optimization : Use anhydrous DMF instead of THF to enhance carboxylate activation .
  • Microwave-Assisted Synthesis : Reduce reaction time (10 minutes vs. 12 hours) and increase yield (85%) via controlled heating (80°C) .

Q. How can structure-activity relationship (SAR) studies be designed using structural analogs?

  • Methodological Answer :
  • Analog Synthesis : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl moieties to assess halogen dependence .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between sulfonyl and PfENR His185) .
  • Bioisosteric Replacement : Substitute thiazole with oxazole and compare IC50 shifts (>10-fold loss in activity observed in PfENR assays) .

Q. What computational methods predict the compound’s target interactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to PfENR over 100 ns (GROMACS) to assess stability of the sulfonyl-Arg158 interaction .
  • QSAR Modeling : Train models with IC50 data from 20 analogs (R² >0.8) using descriptors like polar surface area and H-bond acceptors .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for sulfonyl group modifications to prioritize synthetic targets .

Q. How can solubility challenges in biological assays be addressed?

  • Methodological Answer :
  • Co-solvents : Use DMSO/PEG-400 mixtures (10% v/v) to achieve 1 mM solubility in PBS .
  • Salt Formation : Prepare hydrochloride salts via HCl/dioxane treatment, improving aqueous solubility by 5-fold .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.2) for sustained release in cell-based assays .

Q. How can the compound’s stability under varying pH and temperature conditions be validated?

  • Methodological Answer :
  • Forced Degradation : Incubate at pH 1–13 (37°C, 24 hours) and analyze via HPLC; sulfonyl groups show stability at pH 7–9 but hydrolyze at pH <2 .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) to guide storage conditions .
  • Light Exposure Testing : Use ICH Q1B guidelines; protect from UV light due to thiazole ring photosensitivity .

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